molecular formula C5H11ClN2 B1266344 3-(Dimethylamino)propanenitrile hydrochloride CAS No. 18076-02-3

3-(Dimethylamino)propanenitrile hydrochloride

Cat. No.: B1266344
CAS No.: 18076-02-3
M. Wt: 134.61 g/mol
InChI Key: VXYYGUQECNRTJT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanenitrile hydrochloride is an organic compound with the molecular formula C5H10N2·HCl. It is a derivative of propanenitrile, where the nitrile group is attached to a three-carbon chain, and a dimethylamino group is attached to the second carbon. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Dimethylamino)propanenitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to initiate organic polymerization during the synthesis of hybrid poly(N-isopropylacrylamide)/silica hydrogels . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which can alter the structure and function of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the hydrogenation process over palladium catalysts . These effects can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the activity and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular behavior . High doses of the compound can lead to toxicity, including cell death and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic state of the cell, including alterations in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)propanenitrile hydrochloride can be synthesized through the reaction of dimethylamine with acrylonitrile. The process involves adding acrylonitrile to a solution of dimethylamine under ice-cooling conditions. The mixture is then heated, and the product is collected through absorption and fractional distillation .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propanenitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and strong bases.

    Addition Reactions: Electrophiles such as acids and alkylating agents are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted amines.

    Addition Reactions: Products include nitrile adducts.

    Reduction Reactions: Products include primary amines

Scientific Research Applications

3-(Dimethylamino)propanenitrile hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a building block for pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propionitrile
  • 3-(N,N-Dimethylamino)propionitrile
  • Dimethylaminopropionitrile
  • 3-Dimethylaminopropanonitrile

Uniqueness

3-(Dimethylamino)propanenitrile hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts. This makes it more suitable for certain applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-(dimethylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYYGUQECNRTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044321
Record name Dimethylaminopropionitrile HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-02-3
Record name Dimethylaminopropionitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylaminopropionitrile HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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